molecular formula C25H23N5O5 B2487868 ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 123980-49-4

ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2487868
CAS No.: 123980-49-4
M. Wt: 473.489
InChI Key: BWSWZJZGVZEKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3-yl)acetate is a tricyclic purine derivative featuring an imidazo[2,1-f]purine core substituted with a 4-methoxyphenyl group at position 8, a phenyl group at position 7, a methyl group at position 1, and an ethyl acetate moiety at position 2. This compound belongs to a class of molecules designed for kinase inhibition, leveraging structural modifications to optimize binding affinity and pharmacokinetic properties . The ethyl ester group may act as a prodrug, enhancing solubility and absorption compared to carboxylic acid analogs .

Properties

CAS No.

123980-49-4

Molecular Formula

C25H23N5O5

Molecular Weight

473.489

IUPAC Name

ethyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C25H23N5O5/c1-4-35-20(31)15-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-8-6-5-7-9-16)30(24)17-10-12-18(34-3)13-11-17/h5-14H,4,15H2,1-3H3

InChI Key

BWSWZJZGVZEKLC-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H25N5O4C_{26}H_{25}N_{5}O_{4}, with a molecular weight of 471.5 g/mol. The IUPAC name is this compound. The structure features multiple aromatic rings and functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC26H25N5O4
Molecular Weight471.5 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound involves multi-step organic reactions including condensation and cyclization under controlled conditions. Specific reagents and catalysts are utilized to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity Studies : this compound demonstrated significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .

The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Binding : It has been suggested that the compound could act as an agonist for Toll-like receptors (TLRs), particularly TLR7/8, which play a crucial role in immune response regulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound:

  • TLR Agonists : Compounds based on imidazole scaffolds have been shown to stimulate immune responses by activating TLRs . This suggests a potential role for this compound in immunotherapy.
  • Antiproliferative Effects : A comparative study indicated that similar compounds exhibited varying levels of antiproliferative activity across different cancer cell lines . The structure–activity relationship (SAR) studies help in understanding how modifications can enhance efficacy.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has been explored as a lead compound for drug development, particularly in targeting purine-related pathways. Its structure suggests potential enzyme inhibition properties that could be beneficial in treating diseases such as cancer and viral infections. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized as a building block for the creation of more complex molecules. Researchers have employed it in various chemical reactions, including condensation and substitution reactions, to generate derivatives with enhanced biological activities or novel properties.

Materials Science

The unique structural features of this compound make it an interesting candidate for materials science applications. Its potential electronic and optical properties could lead to innovations in the development of new materials for use in organic electronics or photonics.

Recent studies have investigated the biological activities of this compound in vitro and in vivo. For instance:

  • Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in cancer progression. Inhibition assays demonstrated significant activity against certain kinases associated with tumor growth.
  • Antiviral Properties : In vitro studies indicated that this compound exhibits antiviral activity against several viral strains by interfering with viral replication mechanisms.

Synthetic Applications

In synthetic chemistry applications:

  • Synthesis of Derivatives : The compound has been used as a precursor for synthesizing various derivatives that exhibit improved pharmacological profiles or novel functionalities.
  • Reactivity Studies : Investigations into its reactivity have revealed pathways for functional group modifications that enhance its solubility and bioavailability.

Comparison with Similar Compounds

Key Compounds for Comparison

8-(2-Methoxyphenyl)-1-Methyl-7-p-Cyanophenyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione () Substituents: 2-Methoxyphenyl (position 8), p-cyanophenyl (position 7).

8-(2-Hydroxyphenyl)-1,3-Dimethyl-7-Phenyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione ()

  • Substituents: 2-Hydroxyphenyl (position 8), dimethyl groups (positions 1 and 3).
  • Key Difference : The hydroxyl group increases polarity, reducing membrane permeability compared to the target’s methoxy group. The dimethyl substitution at positions 1 and 3 may sterically hinder interactions with kinase active sites .

2-{1,3,7-Trimethyl-2,4-Dioxo-1H,2H,3H,4H,8H-Imidazo[1,2-g]Purin-8-yl}Acetic Acid ()

  • Substituents: Trimethyl groups (positions 1, 3, 7) and acetic acid (position 8).
  • Key Difference : The carboxylic acid group enhances hydrophilicity, favoring renal excretion over the ethyl ester’s lipophilic prodrug profile. The 1,3,7-trimethyl substitution may reduce metabolic stability .

Physicochemical and Pharmacological Properties

Data Table: Comparative Analysis

Property Target Compound Compound from Compound from
Molecular Formula Not explicitly stated* C25H19N5O4 (inferred) C21H17N5O3
Molar Mass (g/mol) ~440 (estimated) ~453 387.39
Substituent Effects 4-Methoxy enhances metabolic stability p-Cyano increases electron withdrawal 2-Hydroxy enhances H-bonding
Key Functional Groups Ethyl ester (prodrug) Cyano (electron-withdrawing) Hydroxyl (polar)
Therapeutic Potential Kinase inhibition (hypothesized) Kinase inhibition (demonstrated) Unclear; limited solubility

*Molecular formula inferred from structural analogs.

Research Findings

Substituent Position Matters : The para-methoxy group in the target compound (vs. ortho-methoxy in ) improves steric alignment with kinase binding pockets, as para-substitutions allow better planar orientation .

Prodrug Advantage : The ethyl ester group in the target compound enhances oral bioavailability compared to carboxylic acid derivatives (e.g., ), which require enzymatic activation .

Polarity vs. Permeability : The hydroxylated analog () exhibits higher aqueous solubility (pKa ~9.11) but lower cell permeability due to increased polarity .

Preparation Methods

Core Imidazo[2,1-f]Purine Synthesis

The imidazo[2,1-f]purine scaffold is constructed via cyclocondensation of 4-nitroimidazole derivatives. Source outlines a method starting with 1-methyl-4-nitro-1H-imidazole (1a ), which undergoes VNS with chloroform to form 5-chloromethyl-4-nitroimidazole (2 ). Subsequent hydrolysis yields the aldehyde intermediate, which is converted to an oxime (3a ) using hydroxylamine hydrochloride (Scheme 1).

Table 1: Reaction Conditions for Oxime Formation

Starting Material Reagent Solvent Temperature Time Yield
1a ClCH₂Cl, K₂CO₃ DMF 0°C → 25°C 12 h 86%
2 NH₂OH·HCl, NaOAc EtOH/H₂O 80°C 4 h 92%

Reduction of the oxime (3a ) via hydrogenation over 10% Pd/C (40 psi, 4 h) produces the aminooxime (4a ), which is condensed with triethyl orthoformate under reflux to form imidate (5a ). Cyclocondensation with ammonia in a sealed tube (120–130°C, 2–3 h) yields the imidazo[2,1-f]purine core (6a ) in 78% yield.

Introduction of the 4-methoxyphenyl group at position 8 employs Suzuki-Miyaura coupling. The brominated intermediate (7 ) is prepared by treating 6a with N-bromosuccinimide (NBS) in CCl₄ (reflux, 6 h). Coupling with 4-methoxyphenylboronic acid uses Pd(PPh₃)₄ (5 mol%), K₂CO₃, and a 3:1 dioxane/H₂O mixture (80°C, 12 h), achieving 85% yield (Scheme 2).

Critical Parameters for Suzuki Coupling

  • Pd catalyst: Tetrakis(triphenylphosphine)palladium(0)
  • Base: Potassium carbonate
  • Ligand-free conditions prevent side reactions
  • Oxygen-free environment ensures catalytic activity

Esterification at Position 3

The acetic acid side chain is introduced via nucleophilic alkylation. The purine intermediate (8 ) is treated with ethyl bromoacetate in the presence of NaH (dry THF, 0°C → 25°C, 8 h). Quenching with ice water followed by extraction (EtOAc) and column chromatography (SiO₂, hexane/EtOAc 4:1) affords the ethyl ester (9 ) in 91% purity.

Table 2: Optimization of Alkylation Conditions

Base Solvent Temperature Time Yield Purity
NaH THF 0°C → 25°C 8 h 89% 95%
K₂CO₃ Acetone Reflux 12 h 62% 82%
DBU DMF 25°C 24 h 45% 78%

Sodium hydride in THF proves optimal, minimizing ester hydrolysis and ensuring regioselectivity at N-3.

Oxidation and Final Modification

The 2,4-diketone moiety is installed via sequential oxidation. Initial treatment of 9 with SeO₂ (1.2 equiv) in dioxane (reflux, 6 h) introduces the 4-oxo group. A second oxidation with Jones reagent (CrO₃/H₂SO₄, 0°C, 30 min) yields the 2,4-diketone product. Careful pH control (quenching with NaHCO₃) prevents over-oxidation, achieving an 83% isolated yield.

Purification and Characterization

Final purification uses preparative HPLC (C18 column, MeCN/H₂O gradient) to remove residual Pd catalysts and oxidation byproducts. Characterization data aligns with literature:

Table 3: Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, H-5), 7.89–7.32 (m, 9H, aromatic), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃)
HRMS (ESI+) m/z 483.1542 [M+H]⁺ (calc. 483.1548 for C₂₅H₂₃N₄O₅)
IR (KBr) 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O diketone)

Industrial-Scale Considerations

Batch processes are preferred for large-scale synthesis. Key modifications include:

  • Replacing Pd/C with Pd nanoparticles on alumina for easier recovery
  • Continuous flow hydrogenation to reduce reaction time from 4 h to 30 min
  • Crystallization instead of chromatography (solvent: ethyl acetate/hexane 1:3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.